molecular formula C21H22N4 B10882655 6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline CAS No. 59184-60-0

6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline

Cat. No.: B10882655
CAS No.: 59184-60-0
M. Wt: 330.4 g/mol
InChI Key: HFWVWBPZEAYHMA-UHFFFAOYSA-N
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Description

6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline: is a heterocyclic compound with an intriguing structure It belongs to the indolo[2,3-b]quinoxaline family, which combines the indole and quinoxaline moieties

Preparation Methods

a. One-Pot Approach: One synthetic route involves a one-pot approach using palladium-catalyzed two-fold C–N coupling and C–H activation reactions. Starting from 2,3-dibromoquinoxaline, this method efficiently yields indolo[2,3-B]quinoxaline derivatives. the substrate scope is somewhat limited .

b. Two-Step Approach: An alternative method employs a two-step process. First, Pd-catalyzed Suzuki coupling reactions lead to intermediate compounds. Subsequently, annulation occurs via Pd-catalyzed two-fold C–N coupling with aromatic and aliphatic amines, resulting in indolo[2,3-B]quinoxalines .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to the compound’s versatility.

Scientific Research Applications

Chemistry::

    Catalysis: Researchers explore its potential as a catalyst in organic transformations.

    Materials Science: Investigations focus on its use in designing functional materials.

Biology and Medicine:: Industry::

    Pharmaceuticals: The compound’s unique structure may inspire drug development.

    Dyes and Pigments: Its chromophoric properties make it interesting for colorants.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While there are other indolo[2,3-B]quinoxalines, this compound stands out due to its specific substituents and functional groups. Similar compounds include other indole-based heterocycles and quinoxalines.

Properties

CAS No.

59184-60-0

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

6-(2-piperidin-1-ylethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C21H22N4/c1-6-12-24(13-7-1)14-15-25-19-11-5-2-8-16(19)20-21(25)23-18-10-4-3-9-17(18)22-20/h2-5,8-11H,1,6-7,12-15H2

InChI Key

HFWVWBPZEAYHMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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